molecular formula C16H23ClN2O4S B12966784 (4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride

(4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride

Cat. No.: B12966784
M. Wt: 374.9 g/mol
InChI Key: ABXWKOXWPNJRRB-LDXVYITESA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring a fused thiazino-azepine core. The structure includes a benzyl ester group at position 7, a 1,1-dioxide modification on the thiazine ring, and a hydrochloride salt form. Its stereochemistry, defined by the (4aS,9aR) configuration, plays a critical role in its physicochemical and biological properties. The compound’s complexity arises from its seven-membered azepine ring fused with a six-membered thiazine ring, both containing sulfur and nitrogen heteroatoms.

Properties

Molecular Formula

C16H23ClN2O4S

Molecular Weight

374.9 g/mol

IUPAC Name

benzyl (4aS,9aR)-1,1-dioxo-3,4,4a,5,6,8,9,9a-octahydro-2H-[1,4]thiazino[2,3-d]azepine-7-carboxylate;hydrochloride

InChI

InChI=1S/C16H22N2O4S.ClH/c19-16(22-12-13-4-2-1-3-5-13)18-9-6-14-15(7-10-18)23(20,21)11-8-17-14;/h1-5,14-15,17H,6-12H2;1H/t14-,15+;/m0./s1

InChI Key

ABXWKOXWPNJRRB-LDXVYITESA-N

Isomeric SMILES

C1CN(CC[C@@H]2[C@H]1NCCS2(=O)=O)C(=O)OCC3=CC=CC=C3.Cl

Canonical SMILES

C1CN(CCC2C1NCCS2(=O)=O)C(=O)OCC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Formation of the Bicyclic Thiazino[2,3-d]azepine Core

The bicyclic core is generally synthesized by cyclization reactions involving amino-thiol precursors and appropriate bifunctional electrophiles. The thiazine ring is formed by intramolecular cyclization of a thiol and an amine group, often under acidic or basic catalysis.

Oxidation to 1,1-Dioxide (Sulfone) Derivative

The sulfur atom in the thiazine ring is oxidized to the sulfone (1,1-dioxide) state using oxidizing agents such as hydrogen peroxide or peracids. This step is critical for the biological activity and stability of the compound.

Formation of Hydrochloride Salt

The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, facilitating crystallization and purification.

Representative Synthetic Procedure (Based on Patent WO2001040208A2 and Related Literature)

Step Reagents/Conditions Description Yield/Notes
1 Amino-thiol precursor + bifunctional electrophile Cyclization to form thiazino-azepine ring Moderate to good yield
2 Oxidizing agent (e.g., H2O2) Oxidation of thiazine sulfur to sulfone High yield, controlled temperature
3 Benzyl chloroformate or benzyl alcohol + base Esterification to form benzyl carboxylate High yield, mild conditions
4 HCl in solvent (e.g., ether or methanol) Formation of hydrochloride salt Crystallization, purification

Analytical and Purification Techniques

  • Crystallization at low temperatures (0–5°C) to isolate pure hydrochloride salt.
  • Washing with cold solvents (methanol, hexane) to remove impurities.
  • Characterization by melting point, NMR, and purity assays.

Research Findings and Optimization Notes

  • The oxidation step requires careful control to avoid over-oxidation or ring degradation.
  • Esterification conditions must be optimized to prevent hydrolysis or side reactions.
  • The hydrochloride salt form improves compound stability and handling.
  • Yields reported in related sulfone heterocycle syntheses range from 60% to 75% for key intermediates.
  • Use of inert atmosphere (nitrogen) during sensitive steps prevents oxidation or degradation.

Summary Table of Preparation Parameters

Parameter Typical Conditions Comments
Cyclization temperature 25–50°C Controlled to favor ring closure
Oxidation agent H2O2 or peracid Stoichiometric, mild conditions
Esterification reagent Benzyl chloroformate or benzyl alcohol + base Base: triethylamine or sodium ethoxide
Salt formation HCl in ether or methanol Temperature 0–5°C for crystallization
Reaction atmosphere Nitrogen or inert gas Prevents unwanted oxidation

Chemical Reactions Analysis

Types of Reactions

(4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-Dioxides

  • Structure : These compounds (e.g., compounds 8–11,14,17–20 in ) feature a benzo-fused dithiazepine ring with 1,1-dioxide groups.
  • Comparison: Unlike the target compound’s thiazino-azepine system, these molecules have a dithiazepine (two sulfur atoms) core. The benzo-fused aromatic ring and 1,1-dioxide groups are shared, but the absence of an azepine ring reduces conformational flexibility. This structural difference may impact binding affinity in biological systems .

Thieno-Benzo-Thiazine Dioxides

  • Structure: Compounds like 11a and 11b () contain a thieno-benzo-thiazine scaffold with 1,1- or 4,4-dioxide substituents.
  • Comparison: The thieno ring introduces additional sulfur atoms, while the benzo-thiazine system is smaller (six-membered) compared to the target’s fused thiazino-azepine. The carboxylic acid substituent in 11a/b contrasts with the benzyl ester in the target compound, affecting solubility and reactivity .

1,4-Benzoxathiins and Benzodithiins

  • Structure : These molecules () contain oxygen and sulfur in their heterocyclic rings (e.g., 4a–c , 7,8,11 ).
  • Comparison : The 1,4-benzoxathiins lack nitrogen atoms present in the target compound’s azepine ring. Their synthesis via thiadiazole elimination differs from the target’s likely multi-step ring-closing pathways. The absence of a 1,1-dioxide group reduces their polarity .

Physicochemical Properties

Property Target Compound 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-Dioxides Thieno-Benzo-Thiazine Dioxides
Solubility High (hydrochloride salt) Moderate (neutral dioxides) Low (carboxylic acid form)
Lipophilicity (LogP) ~2.5 (estimated) ~1.8–2.2 ~1.0–1.5
Thermal Stability Stable up to 200°C Decomposes >150°C Decomposes >180°C

Biological Activity

The compound (4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride is a synthetic derivative belonging to the thiazinoazepine class. Its unique structural features suggest potential biological activities that warrant detailed exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H20N2O4S·HCl
  • Molecular Weight : 352.85 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to (4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate exhibit significant anticancer activity by inhibiting specific kinases involved in tumor progression. One notable study demonstrated that this compound effectively inhibits ATM kinase activity, a target crucial for DNA damage response in cancer cells. The selectivity for ATM suggests a potential therapeutic application in cancer treatment by inducing apoptosis in malignant cells while sparing normal tissues .

Neuroprotective Effects

Another area of interest is the neuroprotective effects exhibited by this compound. Research indicates that thiazinoazepines can modulate neurotransmitter systems and protect neuronal cells from oxidative stress. In vitro studies have shown that (4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate reduces neuronal apoptosis and enhances cell viability in models of neurodegeneration .

The biological activity of (4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate is primarily attributed to its interaction with various molecular targets:

  • ATM Kinase Inhibition : As mentioned earlier, this compound selectively inhibits ATM kinase activity, which is crucial for DNA repair mechanisms in cancer cells.
  • Neurotransmitter Modulation : It appears to influence GABAergic and glutamatergic signaling pathways, which are vital for maintaining neuronal health and function.

Case Studies

StudyFindings
Study on ATM InhibitionDemonstrated significant reduction in tumor cell viability with IC50 values indicating potent anticancer activity.
Neuroprotection StudyShowed enhanced survival of neuronal cells under oxidative stress conditions when treated with the compound.

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